2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole” were not found, there are general methods for synthesizing imidazole derivatives. For instance, imidazole can be synthesized from glyoxal, formaldehyde, and ammonia . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Applications De Recherche Scientifique
Corrosion Inhibition
Benzimidazole derivatives, including structures similar to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, have been studied for their corrosion inhibitory effects. These compounds, such as PMBP, MBP, and PzMBP, show significant inhibition efficiency in protecting N80 steel in acidic environments. Techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were employed in these studies. Additionally, the use of Fourier transform infrared (FTIR) and UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM) provided evidence of iron/inhibitor interactions, highlighting their potential in corrosion protection applications (Yadav et al., 2016).
Antimicrobial Activity
Benzimidazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, imidazole/benzotriazole analogues substituted piperidin-4-one derivatives exhibited significant in vitro antibacterial and antifungal activities against pathogenic microbial strains. This indicates the potential use of these compounds in the development of new antimicrobial agents (Ramachandran et al., 2011).
Antitubercular Agents
Certain derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one have been synthesized and characterized for their potential as antitubercular agents. These compounds, following molecular docking and screening processes, have shown promising antitubercular activity, indicating their applicability in addressing tuberculosis (Raju, Sasidhar, & Vidyadhara, 2020).
Drug Discovery and Development
Benzimidazole derivatives have played a significant role in drug discovery and development. For example, a compound structurally related to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, identified as K-604, has been explored as a potent inhibitor with potential applications in treating diseases involving overexpression of certain enzymes. This underscores the importance of benzimidazole derivatives in the pharmaceutical industry (Shibuya et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation and the subsequent release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may act as an inhibitor of NLRP3-dependent pyroptosis .
Biochemical Pathways
The NLRP3 inflammasome is part of the NOD-like receptor (NLR) family of PRRs. It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 . By inhibiting the NLRP3 inflammasome, the compound can potentially affect the pathways related to inflammation and cell death.
Result of Action
The inhibition of the NLRP3 inflammasome and the subsequent reduction in IL-1β release suggest that the compound could have anti-inflammatory effects . This could potentially lead to a decrease in inflammation and cell death in the context of diseases where the NLRP3 inflammasome plays a role.
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-16-8-2-1-6-14(16)12-23-11-5-7-15(13-23)19-21-17-9-3-4-10-18(17)22-19/h1-4,6,8-10,15H,5,7,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOSZWKFZCOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.